molecular formula C23H20N4O3 B2851034 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide CAS No. 921529-90-0

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide

Cat. No. B2851034
CAS RN: 921529-90-0
M. Wt: 400.438
InChI Key: RKFHORWVRXAEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide” is a compound that is part of a class of molecules known as quinoline/cinnamic acid hybrids . These hybrids have been studied for their potential to inhibit the aggregation of amyloid-beta (Aβ), a protein that plays a significant role in the development of Alzheimer’s disease .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the available sources .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in various research areas. Furthermore, the synthesis method for this compound is relatively simple and yields a moderate amount of product. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate the effectiveness of this compound in treating various cancer types and its potential for use in combination with other anti-cancer drugs. Another area of interest is its potential as an anti-inflammatory agent. Studies could investigate the mechanisms of action of this compound in inhibiting the production of inflammatory cytokines and its potential for use in treating inflammatory diseases. Additionally, further studies could investigate the antimicrobial activity of this compound and its potential for use in developing new antibiotics.

Synthesis Methods

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide involves the reaction of ethyl 2-(quinolin-2-ylamino)acetate with 4-methoxybenzoylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The overall yield of the synthesis is reported to be around 60%.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to possess antimicrobial activity against various pathogenic bacteria.

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-18-9-6-17(7-10-18)20-12-13-22(28)27(26-20)15-14-24-23(29)21-11-8-16-4-2-3-5-19(16)25-21/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFHORWVRXAEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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